molecular formula C8H5NO5 B13996021 (3-Nitrophenyl)(oxo)acetic acid CAS No. 6330-40-1

(3-Nitrophenyl)(oxo)acetic acid

Cat. No.: B13996021
CAS No.: 6330-40-1
M. Wt: 195.13 g/mol
InChI Key: WFLZZURFYPMNDF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Nitrophenyl)(oxo)acetic acid can be synthesized through the mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as the oxidizing agent in acetone . This method ensures the selective oxidation of the amino group to a nitro group, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The choice of oxidizing agents and solvents, as well as reaction parameters such as temperature and pressure, are optimized for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Nitrophenyl)(oxo)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 3-aminophenylacetic acid.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

(3-Nitrophenyl)(oxo)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes such as penicillin G acylase, which catalyzes the hydrolysis of the compound . The nitro group can undergo reduction or substitution reactions, leading to the formation of various biologically active derivatives.

Comparison with Similar Compounds

  • 2-Nitrophenylacetic acid
  • 4-Nitrophenylacetic acid
  • 3-Aminophenylacetic acid

Comparison: (3-Nitrophenyl)(oxo)acetic acid is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 2-nitrophenylacetic acid and 4-nitrophenylacetic acid, the 3-nitro derivative exhibits different chemical behavior in substitution and reduction reactions. Additionally, the presence of the nitro group distinguishes it from 3-aminophenylacetic acid, which has an amino group instead.

Properties

IUPAC Name

2-(3-nitrophenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-7(8(11)12)5-2-1-3-6(4-5)9(13)14/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLZZURFYPMNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286682
Record name (3-Nitrophenyl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6330-40-1
Record name NSC47022
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Nitrophenyl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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